5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine class, which is known for various pharmacological properties including enzyme inhibition and receptor antagonism.
The compound can be synthesized through various methods that have been documented in scientific literature. Key studies have explored its synthesis and biological activity, highlighting its relevance in drug development and research.
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is classified as a pyrrolotriazine derivative. This classification is significant due to the structural features that contribute to its chemical reactivity and biological properties.
The synthesis of 5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can be approached through several methodologies:
For example, one reported method involves the nucleophile-induced rearrangement of pyrrolooxadiazines under mild conditions (0 °C) to yield pyrrolotriazinones in high yields .
The molecular structure of 5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one features a bicyclic arrangement comprising a pyrrole ring fused with a triazine moiety. The presence of methyl groups at positions 5 and 7 contributes to its unique chemical properties.
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one participates in various chemical reactions which may include:
A noteworthy reaction involves the hydrolytic cyclization of intermediates derived from pyrrole derivatives under basic conditions to yield the final triazine product .
The mechanism by which 5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one exerts its biological effects typically involves interaction with specific enzymes or receptors. For instance:
Studies indicate that derivatives of this compound show promise as kinase inhibitors and receptor antagonists in various biological assays .
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one and its derivatives have several applications in scientific research:
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one features a bicyclic framework comprising a fused pyrrole and 1,2,4-triazine ring. This scaffold exhibits planar geometry with electron-deficient character due to the triazine moiety, enabling π-stacking interactions with biological targets. The methyl groups at C5 and C7 enhance lipophilicity and steric occupancy, influencing binding site penetration. The lactam (–NH–C=O) group provides hydrogen-bonding capacity critical for target recognition [2] [9]. This structure serves as a bioisostere for purine bases, mimicking adenosine/guanosine conformations in kinase binding sites [4] [10]. Quantum mechanical studies reveal polarized electron distribution, with the triazine ring acting as a hydrogen-bond acceptor and the pyrrole NH as a donor, enabling dual-point interactions with proteolytic enzymes and receptors [4] [8].
Pyrrolotriazine chemistry emerged in the 1960s, but therapeutic exploration accelerated in the 2000s with kinase inhibitor development. Seminal work by Saito et al. (2010) demonstrated CRF1 receptor antagonism using pyrrolo[2,1-f]triazin-4(3H)-ones [2] [3]. The scaffold gained prominence in antiviral research when pyrrolo[2,1-f][1,2,4]triazine became a key intermediate in remdesivir synthesis during COVID-19 drug development [6]. Process chemistry breakthroughs enabled kilogram-scale production via optimized Vilsmeier-Haack cyanation and cyclization sequences, overcoming earlier limitations in regioselective functionalization [6]. Recent innovations include microwave-assisted cyclizations and flow chemistry approaches for generating C5/C7 diversified analogs [4] [6]. The 5,7-dimethyl derivative specifically emerged as a lead optimization candidate due to metabolic stability advantages over halogenated analogs in preclinical models [2] [6].
The scaffold demonstrates multi-target engagement capabilities. In oncology, it inhibits tyrosine kinases (VEGFR, PDGFR) via competitive ATP binding, with 5,7-dimethyl substitution enhancing selectivity for tumor-associated kinases over normal cells [3] [8]. For CNS disorders, it modulates neuropeptide receptors (CRF1, MCHR1) at nanomolar concentrations, where the lactam group mimics peptide backbone interactions [2]. Antivirally, it disrupts influenza neuraminidase active sites (IC₅₀ 4 µg/mL), with the dimethyl configuration optimizing hydrophobic pocket occupancy [4]. Additional mechanisms include:
Table 1: Therapeutic Targets of Pyrrolotriazine Derivatives
Biological Target | Therapeutic Area | Example Activity | Structural Requirement |
---|---|---|---|
CRF1 receptor | CNS (Anxiety/Depression) | IC₅₀ 5.3 nM [2] | C6 aryl substitution |
Neuraminidase | Antiviral (Influenza) | IC₅₀ 4 µg/mL [4] | C2/C4 dicarboxylates |
PI3K/mTOR | Oncology | IC₅₀ 23.8 nM (PI3K) [3] | Morpholino C6 substituent |
VEGFR-2 | Antiangiogenic | IC₅₀ 0.03 µM [3] | C5-phenol derivatives |
GABA_A receptor | Anticonvulsant | 85% seizure suppression [7] | C7 benzyl derivatives |
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 21416-14-8